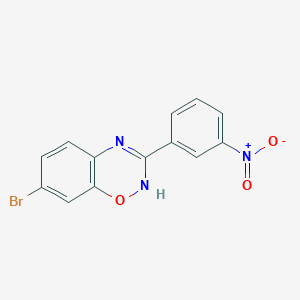
7-bromo-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine is a heterocyclic compound that contains a benzoxadiazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and nitro groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromophenol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through acylation followed by intramolecular cyclization to form the benzoxadiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 7-amino-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine.
Oxidation: Various oxidized forms depending on the extent of oxidation.
Scientific Research Applications
Chemistry
In chemistry, 7-bromo-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The presence of the nitro and bromine groups suggests that it may exhibit antimicrobial, anticancer, or anti-inflammatory activities. Researchers are investigating its mechanism of action and its potential as a lead compound for drug development .
Industry
In industry, this compound is explored for its potential use in materials science. Its unique chemical properties make it a candidate for the development of new materials with specific functionalities, such as electronic or optical properties .
Mechanism of Action
The mechanism of action of 7-bromo-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: A similar compound with a benzoxazinone ring system.
3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine: A compound with a similar structure but lacking the bromine atom.
Uniqueness
7-bromo-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine is unique due to the presence of both bromine and nitro groups in its structure. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development. The bromine atom enhances its reactivity in substitution reactions, while the nitro group contributes to its potential biological activity .
Properties
IUPAC Name |
7-bromo-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O3/c14-9-4-5-11-12(7-9)20-16-13(15-11)8-2-1-3-10(6-8)17(18)19/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWRMYAHGRCFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Br)ON2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














